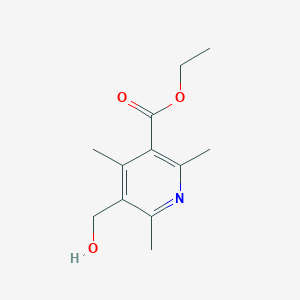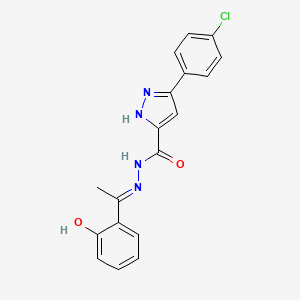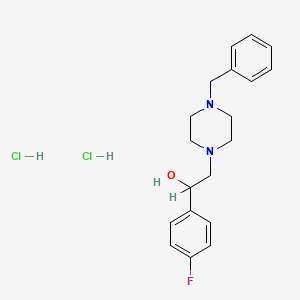
s-(Benzamidomethyl)-l-cysteine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(ベンザミドメチル)-L-システイン塩酸塩: は、システイン誘導体のクラスに属する化学化合物です。システイン分子の硫黄原子にベンザミド基が結合しているのが特徴です。この化合物は、その独特の化学的特性と潜在的な生物学的活性のために、さまざまな科学研究用途で広く用いられています。
準備方法
合成経路と反応条件: S-(ベンザミドメチル)-L-システイン塩酸塩の合成は、通常、L-システインとベンジルクロロホルミエートを反応させて中間体を生成し、その後、ベンザミドと反応させて最終生成物を生成します。反応条件には通常、メタノールやエタノールなどの適切な溶媒と、反応を促進するための触媒の使用が含まれます。反応は、目的の生成物が得られるように、制御された温度とpH条件下で行われます。
工業生産方法: 工業的な設定では、S-(ベンザミドメチル)-L-システイン塩酸塩の生産には、自動反応器や連続フローシステムを使用した大規模合成が関与する可能性があります。このプロセスは、危険な試薬の使用と廃棄物の発生を最小限に抑えながら、収率と純度を最大限に高めるように最適化されています。品質管理対策が実施され、最終製品の整合性と信頼性が確保されます。
化学反応の分析
反応の種類: S-(ベンザミドメチル)-L-システイン塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、タンパク質の構造と機能において重要なジスルフィド結合を形成するために酸化することができます。
還元: ジスルフィド結合を切断してチオール型に戻すために還元することができます。
置換: 適切な条件下で、ベンザミド基を他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素などの酸化剤を、穏やかな条件下で使用することができます。
還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が一般的に使用されます。
置換: 適切な触媒と溶媒の存在下で、さまざまな求核剤を使用することができます。
形成される主な生成物:
酸化: ジスルフィド結合した二量体または高次構造の形成。
還元: この化合物のチオール型。
置換: ベンザミド部分を置換した、異なる官能基を持つ誘導体。
科学研究用途
S-(ベンザミドメチル)-L-システイン塩酸塩は、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: タンパク質の折り畳みと安定性における役割、およびその潜在的な抗酸化特性について研究されています。
医学: 酸化ストレスや炎症を調節する能力など、その潜在的な治療効果について調査されています。
工業: 新しい材料の開発や、さまざまな工業プロセスにおける成分として使用されています。
科学的研究の応用
s-(Benzamidomethyl)-l-cysteine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein folding and stability, as well as its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
S-(ベンザミドメチル)-L-システイン塩酸塩の作用機序には、さまざまな分子標的や経路との相互作用が関与しています。この化合物は、チオール-ジスルフィド交換反応に参加することにより、細胞の酸化還元状態を調節することができます。また、タンパク質や酵素と相互作用し、その構造と機能に影響を与えることもできます。ベンザミド基は、特定の標的への結合親和性と特異性に寄与する可能性があります。
類似の化合物との比較
S-(ベンザミドメチル)-L-システイン塩酸塩は、以下のような他のシステイン誘導体と比較することができます。
N-アセチルシステイン: 抗酸化特性と、粘液溶解剤としての用途で知られています。
S-カルボキシメチル-L-システイン: 呼吸器疾患の治療に使用されます。
S-メチル-L-システイン: さまざまな植物に含まれており、その潜在的な健康上の利点について研究されています。
独自性: S-(ベンザミドメチル)-L-システイン塩酸塩は、ベンザミド基の存在により、独特の化学的および生物学的特性を持っています。これは、研究および潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
s-(Benzamidomethyl)-l-cysteine hydrochloride can be compared with other cysteine derivatives, such as:
N-acetylcysteine: Known for its antioxidant properties and use as a mucolytic agent.
S-carboxymethyl-l-cysteine: Used in the treatment of respiratory disorders.
S-methyl-l-cysteine: Found in various plants and studied for its potential health benefits.
Uniqueness: this compound is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H15ClN2O3S |
|---|---|
分子量 |
290.77 g/mol |
IUPAC名 |
2-amino-3-(benzamidomethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3S.ClH/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16);1H |
InChIキー |
SFHVEELLGXMKTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973275.png)
![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973288.png)
![4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline](/img/structure/B11973297.png)
![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B11973299.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
